(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone
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Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of novel compounds with potential applications in drug discovery and material science. For instance, the synthesis and structural characterization of novel thiazolyl and isothiazolyl compounds have been extensively studied. These compounds are characterized using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate their structure and optimize their synthesis using density functional theory (DFT) calculations. Molecular docking studies have been conducted to assess their antiviral and antibacterial activities, providing a foundation for their potential therapeutic applications (Shahana & Yardily, 2020).
Antitumor and Antimicrobial Activities
Several studies have focused on the antitumor and antimicrobial properties of related compounds. The antitumor activity of certain derivatives has been evaluated through molecular structure analysis and preliminary biological tests, showing distinct inhibition on the proliferation of cancer cell lines (Tang & Fu, 2018). Additionally, novel compounds synthesized from related chemical structures have been screened for their antibacterial activities, aiding in the understanding of their potential as antibacterial agents (Landage, Thube, & Karale, 2019).
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10-2-4-11(5-3-10)13-12(16)14(21-17-13)15(19)18-6-8-20-9-7-18/h2-5H,6-9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOQCONZQZAFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.